2,6-Dimethyl-3-(piperidin-3-yl)pyridine
Overview
Description
2,6-Dimethyl-3-(piperidin-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two methyl groups at the 2 and 6 positions and a piperidine ring at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-3-(piperidin-3-yl)pyridine typically involves the reaction of 2,6-dimethylpyridine with piperidine under specific conditions. One common method is the reduction of 2,6-dimethylpyridine (2,6-lutidine) to form the desired product . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the correct formation of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-3-(piperidin-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation techniques with catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce new functional groups to the piperidine ring.
Scientific Research Applications
2,6-Dimethyl-3-(piperidin-3-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-3-(piperidin-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2,6-Dimethylpiperidine: A related compound with similar structural features but lacking the pyridine ring.
Piperidine: A simpler structure that serves as a core building block for many derivatives.
Uniqueness: 2,6-Dimethyl-3-(piperidin-3-yl)pyridine is unique due to its combination of a pyridine ring with a piperidine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2,6-dimethyl-3-piperidin-3-ylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-9-5-6-12(10(2)14-9)11-4-3-7-13-8-11/h5-6,11,13H,3-4,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOXAEDMWVZBOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C2CCCNC2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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